molecular formula C9H9F5N2O2 B2812808 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid CAS No. 2054953-73-8

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B2812808
CAS No.: 2054953-73-8
M. Wt: 272.175
InChI Key: OTLPKZWMAXOCFA-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a fluorinated organic compound characterized by its unique structural features, including a difluoromethyl group and trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of a suitable pyrazole derivative with a difluoromethylating agent under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process must be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased stability and reactivity.

Biology: In biological research, 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid may be used as a probe to study biological processes. Its fluorinated groups can enhance its ability to interact with biological targets.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its fluorinated nature can provide desirable properties, such as resistance to degradation and enhanced performance in specific applications.

Mechanism of Action

The mechanism by which 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)pyridine

  • 3-(Difluoromethyl)quinoline

  • 3-(Difluoromethyl)pyrazole

Uniqueness: 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid stands out due to its trifluorobutanoic acid group, which is not commonly found in similar compounds. This unique feature can impart distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5N2O2/c1-4-2-5(8(10)11)15-16(4)6(3-7(17)18)9(12,13)14/h2,6,8H,3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLPKZWMAXOCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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